molecular formula C11H10ClN5O2 B6419230 N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine CAS No. 1334369-77-5

N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine

Cat. No.: B6419230
CAS No.: 1334369-77-5
M. Wt: 279.68 g/mol
InChI Key: SZFKLQVOXYXQSD-UHFFFAOYSA-N
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Description

N2-[(2-Chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative characterized by a nitro group at position 5 and two amine groups at positions 2 and 4 of the pyrimidine ring. The 2-position amine is further substituted with a (2-chlorophenyl)methyl group. This structural motif is significant in medicinal chemistry due to the nitro group’s electron-withdrawing properties, which enhance reactivity and binding affinity to biological targets .

Pyrimidine derivatives, particularly 2,4-diamino-substituted variants, are widely explored for their anticancer, antimicrobial, and kinase inhibitory activities .

Properties

IUPAC Name

2-N-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O2/c12-8-4-2-1-3-7(8)5-14-11-15-6-9(17(18)19)10(13)16-11/h1-4,6H,5H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFKLQVOXYXQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=C(C(=N2)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride and 5-nitropyrimidine-2,4-diamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 2-chlorobenzyl chloride is reacted with 5-nitropyrimidine-2,4-diamine in the presence of the base to form the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum yield and purity, often involving automated systems for precise control of temperature, pressure, and reaction time.

    Purification: Industrial purification methods such as crystallization, distillation, and filtration are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to changes in cellular processes.

    Pathways Involved: It can modulate signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences and similarities between N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine and key analogs:

Compound Name Substituents at Positions 2 and 4 Molecular Weight Key Functional Groups Biological Activity Reference
Target Compound 2: (2-Chlorophenyl)methyl; 4: NH2 ~308 (estimated) Nitro, Chlorophenyl Anticancer (hypothesized)
N4-(2-Chlorophenyl)-N2-[4-(2H-tetrazol-5-yl)phenyl]-5-chloropyrimidine-2,4-diamine 2: Tetrazolylphenyl; 4: 2-Chlorophenyl 397.07 Chloro, Tetrazolyl Aurora Kinase Inhibition
N2,N4-Dibutyl-5-(4-chlorophenyl)pyrimidine-2,4-diamine 2: Dibutyl; 4: Dibutyl 333.18 Chlorophenyl, Alkyl Antibacterial
N2-(3-Chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine 2: 3-Chloro-4-methylphenyl; 4: Methyl; 6: NH2 308.72 Nitro, Triamine Not specified (structural study)
AZD-1480 (5-Chloro-N2-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)-2,4-pyrimidinediamine) 2: Fluoro-pyrimidinyl ethyl; 4: Methylpyrazolyl 436.88 Fluoro, Pyrazolyl JAK2 Kinase Inhibition

Key Observations :

  • Chlorophenyl vs. Fluorophenyl : Substitution with 2-chlorophenyl (target) versus 2-fluorophenyl (e.g., in ) alters steric and electronic profiles, affecting target selectivity .
  • Triamine vs.

Physicochemical Properties

Property Target Compound (Estimated) N2-(3-Chloro-4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine AZD-1480
Molecular Weight ~308 308.72 436.88
Density (g/cm³) ~1.5 (predicted) 1.515 Not reported
pKa ~2.3 (predicted) 2.31 4.5 (measured)
LogP (Lipophilicity) ~2.5 (estimated) 3.1 (predicted) 2.8

Implications :

  • The lower pKa of the target compound and triamine analog suggests better solubility at physiological pH compared to AZD-1480, which may require formulation adjustments for bioavailability.
  • Higher LogP values in chloro-substituted compounds correlate with improved membrane permeability but may increase toxicity risks.

Biological Activity

N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H9ClN4O2C_{11}H_{9}ClN_{4}O_{2} and features a pyrimidine ring substituted with a nitro group and a chlorophenyl moiety. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways, which can lead to reduced cell proliferation and induced apoptosis in cancer cells.
  • Antimicrobial Activity : It exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Studies have evaluated its efficacy against colon cancer (SW1116) and breast cancer (MCF7) cell lines.
  • IC50 Values : The compound exhibited IC50 values ranging from 6.24 μM to 7.29 μM, which suggests potent anticancer activity compared to standard chemotherapeutics like methotrexate .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Mechanism : It disrupts bacterial cell functions, leading to cell death.
  • Efficacy : Preliminary results show promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

SubstituentEffect on ActivityComments
Nitro GroupEnhances anticancer activityElectron-withdrawing properties increase potency
ChlorophenylModulates enzyme interactionInfluences binding affinity to target proteins
Amino GroupPotential for further modificationCan be replaced or modified for enhanced effects

Research indicates that modifications on the pyrimidine ring can significantly alter the compound's biological profile, making it a candidate for further development in drug design .

Case Studies

  • Study on Colon Cancer Cells :
    • Researchers conducted an in vitro study using SW1116 cells, demonstrating that treatment with this compound led to significant reductions in cell viability compared to untreated controls.
    • The study highlighted the compound's potential as a therapeutic agent against colon cancer .
  • Antimicrobial Efficacy Assessment :
    • A series of experiments were performed to evaluate the antimicrobial efficacy against various pathogens.
    • Results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key parameters include temperature (60–80°C for nitro-group stability), solvent selection (polar aprotic solvents like DMF for better solubility), and stoichiometric ratios of intermediates (e.g., 2-chlorobenzylamine to pyrimidine precursors). Thin-layer chromatography (TLC) and HPLC are critical for monitoring intermediate formation. For purity >95%, recrystallization in ethanol/water mixtures is recommended .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can resolve the pyrimidine ring protons (δ 8.2–8.5 ppm for aromatic protons) and the 2-chlorophenylmethyl group (δ 4.5–5.0 ppm for benzylic CH2_2) .
  • X-ray crystallography : Single-crystal diffraction confirms dihedral angles between the pyrimidine ring and substituents (e.g., 12–86° for phenyl groups), which influence molecular packing and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 322.05) .

Q. How can researchers assess the purity of this compound post-synthesis?

  • Methodological Answer : Combine chromatographic (HPLC with C18 column, 70:30 acetonitrile/water mobile phase) and spectroscopic methods. Purity thresholds (>98%) require integration of 1^1H NMR peaks to detect trace impurities. Melting point consistency (±2°C of theoretical value) is also a quick validation tool .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer :

  • Dose-response profiling : Use standardized assays (e.g., MIC for antimicrobial activity; IC50_{50} in cancer cell lines like MCF-7 or HeLa) under controlled conditions (pH, serum concentration) .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., nitro-group position, chlorophenyl flexibility) across analogs to isolate bioactivity drivers .
  • Theoretical frameworks : Link results to mechanistic hypotheses (e.g., DNA intercalation vs. enzyme inhibition) using molecular dynamics simulations .

Q. How can molecular docking studies predict binding interactions between this compound and target enzymes (e.g., kinases, reductases)?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to model ligand-receptor interactions.
  • Validation : Cross-reference docking scores (binding energy ≤ -7 kcal/mol) with experimental IC50_{50} values. Key residues (e.g., ATP-binding pocket in kinases) should form hydrogen bonds with the pyrimidine ring’s amino groups .

Q. What computational methods predict the pharmacokinetic properties (e.g., solubility, bioavailability) of this compound?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME calculate logP (optimal range: 1.5–3.5) and topological polar surface area (TPSA < 140 Ų for blood-brain barrier penetration).
  • Solubility : Molecular dynamics simulations in explicit solvent (e.g., water/octanol) can estimate solubility limits, validated by shake-flask experiments .

Q. How does the compound’s structural conformation influence its bioactivity and crystallization behavior?

  • Methodological Answer :

  • Conformational analysis : Intramolecular hydrogen bonds (e.g., N–H⋯N between pyrimidine and nitro groups) stabilize bioactive conformers. Dihedral angles >80° between substituents reduce steric hindrance, enhancing receptor binding .
  • Crystallization : Weak C–H⋯O and C–H⋯π interactions in the crystal lattice (observed via X-ray) correlate with solubility and stability. Polymorph screening (e.g., solvent-drop grinding) identifies forms with optimal bioavailability .

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